Ethylenediaminetetraacetic Acid (EDTA): A Technical Guide to Synthesis and Purification
Ethylenediaminetetraacetic Acid (EDTA): A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid renowned for its ability to chelate, or bind, metal ions.[1][2] Its capacity to form stable, water-soluble complexes with a wide range of metal cations makes it an indispensable tool in various scientific and industrial applications, from analytical chemistry and biochemistry to pharmaceutical manufacturing and water treatment.[1][3] This guide provides an in-depth exploration of the core synthesis and purification methods for EDTA, offering detailed protocols and comparative data to support research and development activities.
Core Synthesis Methodologies
The industrial production of EDTA has evolved since its first synthesis in 1935.[1][4] Today, the primary methods are based on the cyanomethylation of ethylenediamine. Below are the principal synthesis routes.
Single-Step Alkaline Cyanomethylation (Bersworth Synthesis)
This method is the most prevalent for large-scale industrial production.[5][6] It involves the direct reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide (such as sodium cyanide) in an aqueous alkaline solution.[1][3][6] The reaction yields the tetrasodium salt of EDTA (Na₄EDTA).[1][3]
A significant characteristic of this process is the co-generation of impurities, most notably the salt of nitrilotriacetic acid (NTA), which arises from the reaction of ammonia, a byproduct, with the reactants.[1][5][6]
Reaction Scheme: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃[1]
Two-Step Synthesis (Singer Synthesis)
The Singer synthesis offers a pathway to a much purer form of EDTA salt.[5][6] This process separates the cyanomethylation from the hydrolysis step to minimize the formation of NTA and other impurities.[4]
-
Step 1: Cyanomethylation. Ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (EDTN). The EDTN intermediate is separated and washed.
-
Step 2: Hydrolysis. The purified EDTN is then hydrolyzed with sodium hydroxide to yield high-purity tetrasodium EDTA and ammonia.[4]
This method boasts a high yield, often exceeding 96%, and is particularly suitable for producing high-grade EDTA or NTA.[4]
Historical Munz Synthesis
The original synthesis, developed by Ferdinand Münz in 1935, involved the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide.[1][4][5] While historically significant, this method is no longer used commercially due to the significant contamination of the final product with sodium chloride (NaCl), which is difficult to separate.[4][5]
Data Summary: Comparison of Synthesis Methods
| Feature | Single-Step (Bersworth) | Two-Step (Singer) | Munz Synthesis |
| Reactants | Ethylenediamine, Formaldehyde, NaCN/HCN | Ethylenediamine, Formaldehyde, HCN | Ethylenediamine, Chloroacetic Acid |
| Primary Product | Tetrasodium EDTA (Na₄EDTA) | Tetrasodium EDTA (Na₄EDTA) | EDTA Salt |
| Key Impurity | Nitrilotriacetic Acid (NTA)[1][5] | Minimal | Sodium Chloride (NaCl)[4][5] |
| Purity | Lower, requires significant purification | High[5][6] | Low |
| Yield | High (Industrially efficient) | > 96%[4] | Not commercially viable |
| Advantage | Most common commercial process[5][6] | Produces very pure product[4][6] | Historical significance |
| Disadvantage | NTA contamination[5][6] | More complex (two steps) | High salt contamination[5] |
Purification Methodologies
Purification is a critical step, especially for EDTA produced via the single-step synthesis, to meet the stringent requirements for pharmaceutical, food-grade, or laboratory applications.
Purification via Acid Precipitation
This is a highly effective method for removing NTA from the crude Na₄EDTA solution produced by the Bersworth process.
-
Principle: The method leverages the difference in solubility between EDTA and NTA in an acidic medium. When the alkaline solution of crude Na₄EDTA is acidified with a strong acid like sulfuric or hydrochloric acid, the free acid form of EDTA (H₄EDTA), which is poorly soluble in water, precipitates out.[5] The NTA salt, being more soluble, remains in the solution.[5]
-
Outcome: The precipitated H₄EDTA can be isolated by filtration, washed, and then re-neutralized with sodium hydroxide to produce high-purity Na₄EDTA if desired.
Purification by Crystallization
Crystallization is used to purify the tetrasodium salt of EDTA (Na₄EDTA) directly from a crude aqueous solution.
-
Principle: This technique relies on reducing the solubility of Na₄EDTA in a solution, causing it to crystallize. Since the solubility of Na₄EDTA does not vary significantly with temperature, an anti-solvent crystallization approach is often employed.[7] A mixed organic solvent, typically a combination of methanol and another alcohol like ethanol or propanol, is added to the concentrated crude Na₄EDTA solution (40-50 wt%) to induce the precipitation of purified crystals.[7][8]
-
Outcome: This method can yield high-purity (>97%) and uniformly sized crystals of Na₄EDTA, making it suitable for applications where the sodium salt is required directly.[9]
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for removing EDTA from solutions or for separating it from other charged molecules.
-
Principle: Anion-exchange resins, which possess fixed positive charges, can effectively adsorb the negatively charged EDTA anions from a solution.[10][11][12] The bound EDTA can later be eluted by changing the ionic strength (e.g., with a high concentration salt solution) or the pH of the mobile phase.[12] This method is particularly useful in analytical applications and for purifying biological samples where EDTA was used as an additive.[12]
-
Outcome: Provides highly purified fractions, but may be less cost-effective for bulk industrial purification compared to precipitation or crystallization.
Data Summary: Comparison of Purification Methods
| Method | Principle | Starting Material | Final Product | Key Advantage | Typical Purity |
| Acid Precipitation | pH-dependent solubility difference | Crude Na₄EDTA solution | High-purity H₄EDTA | Effectively removes NTA[5] | High |
| Crystallization | Anti-solvent induced precipitation | Crude Na₄EDTA solution | High-purity Na₄EDTA | Produces pure sodium salt directly | > 97%[9] |
| Ion Exchange | Adsorption via electrostatic attraction | EDTA-containing solutions | Purified EDTA solution | High selectivity, good for trace removal | Very High |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of EDTA.
Protocol 1: Purification of EDTA from Crude Na₄EDTA by Acid Precipitation
This protocol describes the purification of EDTA from a crude reaction mixture containing NTA as a primary impurity.
-
Preparation: Begin with the crude aqueous solution of tetrasodium EDTA (Na₄EDTA) from a single-step synthesis.
-
Acidification: Slowly add a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution while stirring continuously. Monitor the pH of the solution.
-
Precipitation: Continue adding acid until the pH of the solution is lowered to approximately 2. As the pH decreases, the white, insoluble free acid form of EDTA (H₄EDTA) will precipitate out of the solution.[9]
-
Digestion: Allow the suspension to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation.
-
Filtration: Collect the precipitated H₄EDTA using suction filtration.
-
Washing: Wash the collected solid cake with a generous amount of deionized water to remove any remaining soluble impurities, including NTA salts and byproduct salts (e.g., Na₂SO₄ or NaCl).[7][9]
-
Drying: Dry the purified H₄EDTA solid in an oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Purification of Na₄EDTA by Mixed-Solvent Crystallization
This protocol outlines the purification of tetrasodium EDTA by inducing crystallization from a crude aqueous solution.
-
Preparation: Start with a concentrated aqueous solution of crude Na₄EDTA, typically between 40-50 wt%.[7][8]
-
Heating: Gently heat the solution to between 40°C and 70°C to ensure all salts are fully dissolved.[8]
-
Solvent Addition: Prepare a crystallization solvent consisting of a mixture of methanol and another alcohol, such as ethanol or propanol. The weight ratio of methanol to the other alcohol can range from 0.1:1 to 10:1.[8][9]
-
Crystallization: Slowly add the mixed alcohol solvent to the heated Na₄EDTA solution while stirring. The ratio of the crude solution to the solvent should be in the range of 1:0.8 to 1:5.[8] The addition of the anti-solvent will decrease the solubility of Na₄EDTA, causing it to crystallize.
-
Cooling & Maturation: After solvent addition, allow the mixture to cool slowly to room temperature and then let it stand for a period to allow for complete crystal growth.
-
Filtration: Collect the purified Na₄EDTA crystals by suction filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvents. The resulting product should be high-purity, crystalline Na₄EDTA.[9]
Protocol 3: Preparation of a Standard 0.5 M EDTA Laboratory Solution
This protocol is for preparing a standard stock solution for laboratory use, starting from solid disodium EDTA dihydrate, which is more soluble than the free acid form.[2][13]
-
Weighing: Weigh 186.1 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O).[13]
-
Initial Dissolution: Add the solid to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the suspension vigorously.[13] The solid will not dissolve completely at this stage.[2][13]
-
pH Adjustment: While stirring, slowly add solid sodium hydroxide (NaOH) pellets or a concentrated NaOH solution.[13] Approximately 18-20 grams of NaOH pellets will be required.[13] Monitor the pH continuously. As the pH approaches 8.0, the EDTA salt will begin to dissolve completely.[13]
-
Final Volume Adjustment: Once all the solid has dissolved and the pH is stable at 8.0, transfer the solution to a 1 L volumetric flask.
-
Dilution: Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
Filtration and Storage: Filter the solution through a 0.5-micron filter to remove any particulates.[13] Store the final 0.5 M EDTA solution at 4°C; it is stable for up to one year under these conditions.[13]
References
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- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. nbinno.com [nbinno.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Synthesis of EDTA [chm.bris.ac.uk]
- 6. scribd.com [scribd.com]
- 7. US6297397B1 - Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. KR100249323B1 - Process for preparing high purity ethylenediaminetetraacetic acid tetrasodium salt - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption of Ethylenediaminetetraacetic Acid on a Gel-Type Ion-Exchange Resin for Purification of Liquid Waste Containing Cs Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artifact-inducing enrichment of ethylenediaminetetraacetic acid and ethyleneglycoltetraacetic acid on anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceinfo.com [scienceinfo.com]
